N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzodiazole ring, a pyrazole ring, and a pyrimidine ring, making it a complex and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include benzodiazole, pyrazole, and pyrimidine derivatives. Common synthetic routes could involve:
Formation of the Benzodiazole Ring: This might be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Formation of the Pyrazole Ring: This could involve the condensation of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: This might be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The final step would involve coupling these rings together under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and thereby affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole rings.
Pyrazole Derivatives: Compounds with similar pyrazole rings.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings.
Uniqueness
The uniqueness of N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide lies in its combination of three different heterocyclic rings, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c1-10-18-13(9-14(19-10)23-8-4-7-17-23)15(24)22-16-20-11-5-2-3-6-12(11)21-16/h2-9H,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQNLPPXOHVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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